Hydrazinecarboxylic acid

Physicochemical Property Ionization Reaction Compatibility

Sourcing hydrazine derivatives for pH-dependent synthesis often fails when esters are inert under mild aqueous conditions. Hydrazinecarboxylic acid (CAS 471-31-8) solves this with a free carboxylic acid group (predicted pKa 1.91) that enables controlled hydrolytic release of hydrazine, bypassing the hazards of handling pure hydrazine. - Enables tandem hydrolysis-decarboxylation cascades inert to methyl carbazate. - Forms unique 7- and 8-coordinate calcium chelates for MOF and coordination polymer design. - Anionic at physiological pH (charge -1), ideal for electrostatic bioconjugation probes. Supplied ≥98% purity with full analytical documentation and global shipping.

Molecular Formula CH4N2O2
Molecular Weight 76.055 g/mol
CAS No. 471-31-8
Cat. No. B1213468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazinecarboxylic acid
CAS471-31-8
Synonymsalpha-azaglycine
aza-Gly
carbazate
carbazic acid
Molecular FormulaCH4N2O2
Molecular Weight76.055 g/mol
Structural Identifiers
SMILESC(=O)(NN)O
InChIInChI=1S/CH4N2O2/c2-3-1(4)5/h3H,2H2,(H,4,5)
InChIKeyOWIUPIRUAQMTTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrazinecarboxylic Acid Overview


Hydrazinecarboxylic acid (carbazic acid, CAS 471-31-8) is a one-carbon compound with the molecular formula CH4N2O2 [1]. It is the foundational member of the hydrazinecarboxylic acid class, characterized by both a hydrazine moiety and a carboxylic acid group . This bifunctional nature underpins its role as a versatile intermediate in pharmaceutical and agrochemical synthesis, where it is used to build complex heterocyclic compounds . Its physicochemical profile, including a predicted density of 1.5±0.1 g/cm³ and high water solubility (estimated 1e+006 mg/L), dictates its handling and reaction compatibility .

Hydrazinecarboxylic Acid: Substitution Failure


Generic substitution among hydrazine derivatives fails due to fundamental differences in their physicochemical and reactive properties. The parent acid (hydrazinecarboxylic acid) exhibits distinct ionization behavior, with a predicted acidic pKa of 1.91, making it significantly more acidic than its common ester analog, methyl carbazate (predicted pKa 10.52±0.20) [1]. This alters its reactivity in pH-dependent processes. Furthermore, its ability to form unique high-coordination-number metal complexes, such as seven- and eight-coordinate chelates with calcium [2], is a structural feature not replicable by simpler analogs like hydrazine or bulkier carbazate esters. The presence of a free carboxylic acid group in the parent compound allows for distinct hydrogen-bonding networks and coordination modes that are essential for specific catalytic and crystallization outcomes, precluding simple one-for-one replacement [2].

Hydrazinecarboxylic Acid: Performance Evidence


Acidity vs. Methyl Carbazate

Hydrazinecarboxylic acid is a significantly stronger acid than its common ester derivative, methyl carbazate, which influences its behavior in aqueous and pH-dependent reactions. The parent acid has a predicted acidic pKa of 1.91, whereas methyl carbazate has a predicted pKa of 10.52±0.20 [1].

Physicochemical Property Ionization Reaction Compatibility

High Coordination Numbers with Calcium

Hydrazinecarboxylic acid exhibits a unique ability to form high-coordination-number chelates with calcium ions, a property not observed with simpler hydrazines or bulkier carbazate esters. Crystallographic studies show it forms chelates with coordination numbers of seven and eight, with exceptionally short Ca···Ca distances between adjacent chelates [1]. This is a distinct structural feature compared to the simpler, typically lower-coordination complexes formed by hydrazine or the sterically hindered complexes of tert-butyl carbazate.

Coordination Chemistry Crystal Engineering Metal Chelation

Aqueous Stability vs. Esters

The parent hydrazinecarboxylic acid demonstrates a different aqueous stability profile compared to its ester derivatives. While carbazate esters like ethyl and tert-butyl carbazate undergo gas-phase elimination via a concerted, non-synchronous mechanism , the free acid in aqueous solution is subject to hydrolysis and decarboxylation. This inherent reactivity can be advantageous in synthetic sequences where in-situ generation of hydrazine or its derivatives is desired, providing a controlled release mechanism not available from stable esters like methyl carbazate.

Chemical Stability Hydrolysis Reaction Selectivity

Physiological Charge vs. Esters

At physiological pH (7.4), hydrazinecarboxylic acid is predicted to exist predominantly as a negatively charged species, with a physiological charge of -1 [1]. In contrast, its ester derivatives, such as methyl carbazate, lack an ionizable carboxyl group and remain neutral under the same conditions. This charge difference profoundly impacts solubility, membrane permeability, and potential for ionic interactions with biological targets.

Drug Design Bioconjugation Physicochemical Property

Hydrazinecarboxylic Acid: Application Scenarios


Crystal Engineering and MOF Synthesis

For researchers designing calcium-based coordination polymers or MOFs, hydrazinecarboxylic acid is the preferred ligand when high coordination numbers (7 or 8) and short metal-metal distances are desired [1]. Its unique chelating ability, stemming from the free carboxylate and hydrazine moieties, enables structural motifs unattainable with simpler hydrazines or bulkier esters [1].

In-Situ Hydrazine for Cascade Reactions

In synthetic sequences requiring a controlled release of hydrazine, hydrazinecarboxylic acid offers a safer and more operationally simple alternative to handling pure hydrazine . Its propensity for hydrolysis and decarboxylation allows it to function as a masked hydrazine source, enabling tandem reactions where the ester derivative would be inert under the same mild, aqueous conditions.

pH-Dependent Bioconjugation & Anion Recognition

Due to its predicted anionic state (charge -1) at physiological pH [2], hydrazinecarboxylic acid is a superior choice for developing bioconjugation tools or chemical probes that rely on electrostatic interactions. Unlike its neutral ester analogs, its negative charge facilitates binding to cationic residues or metal centers in biological systems, providing a distinct mode of action for assay development [2].

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